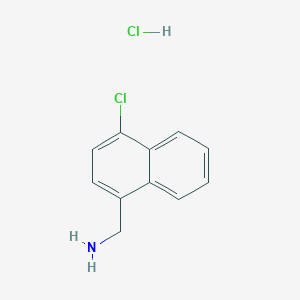![molecular formula C9H12Cl2N4 B12313794 [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride typically involves the functionalization of pyrazole and pyridine rings. One common method includes the Rh(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize either C-H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, which are crucial in understanding biological pathways and disease mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and polymer science.
Wirkmechanismus
The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and are known for their biomedical applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds exhibit a pyridine ring fused with a pyrimidine ring and are studied for their anti-fibrotic activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring and are known for their energetic properties.
Uniqueness
What sets [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride apart is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.
Eigenschaften
Molekularformel |
C9H12Cl2N4 |
|---|---|
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
(5-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-2-3-9(7-11-8)13-5-1-4-12-13;;/h1-5,7H,6,10H2;2*1H |
InChI-Schlüssel |
JSYOWJYXYLSRJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)

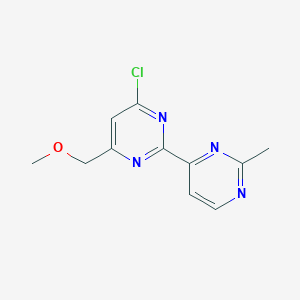
![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
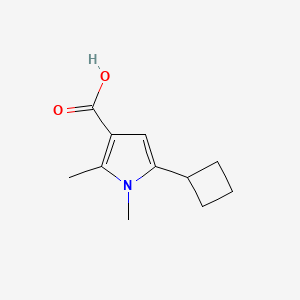
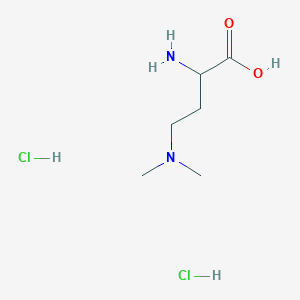
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)

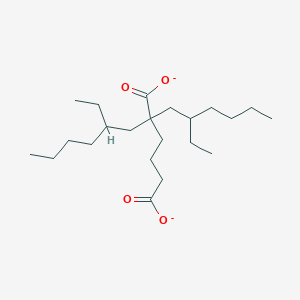
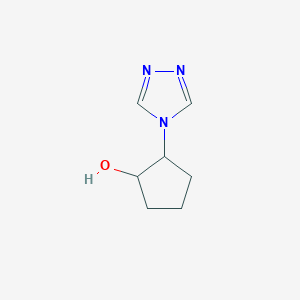
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
